molecular formula C15H14F2S2 B14356831 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) CAS No. 94169-14-9

1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)

Katalognummer: B14356831
CAS-Nummer: 94169-14-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: WJOASCNCGFLLLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) is a chemical compound characterized by the presence of difluoromethylene and disulfanediyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene derivatives with difluoromethylene disulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) involves its interaction with molecular targets through its difluoromethylene and disulfanediyl groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
  • 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)

Uniqueness

1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) is unique due to the presence of difluoromethylene groups, which impart distinct chemical and physical properties compared to similar compounds

Eigenschaften

CAS-Nummer

94169-14-9

Molekularformel

C15H14F2S2

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-[difluoro-(4-methylphenyl)sulfanylmethyl]sulfanyl-4-methylbenzene

InChI

InChI=1S/C15H14F2S2/c1-11-3-7-13(8-4-11)18-15(16,17)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI-Schlüssel

WJOASCNCGFLLLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC(F)(F)SC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.